molecular formula C27H26N6O3 B2426892 N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-13-2

N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2426892
CAS No.: 955305-13-2
M. Wt: 482.544
InChI Key: VOEQGGGUHACKRI-UHFFFAOYSA-N
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Description

N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with phenyl, dimethoxyphenyl, and methoxybenzyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O3/c1-34-20-13-14-24(36-3)22(15-20)30-25-21-17-29-33(19-10-5-4-6-11-19)26(21)32-27(31-25)28-16-18-9-7-8-12-23(18)35-2/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEQGGGUHACKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent biological activity. Notably:

  • Case Study: A study evaluated novel derivatives against breast cancer cell lines (MDA-MB-468 and T-47D), highlighting the effectiveness of specific derivatives in inhibiting cell growth .

Kinase Inhibition

The compound is being investigated for its potential as a casein kinase 1 (CK1) inhibitor. Aberrant activation of CK1 is linked to cancer and neurological disorders:

  • Research Findings: A derivative was identified with an IC50 value of 78 nM against CK1, showcasing its potential as a therapeutic target .

Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidines are also noted for their anti-inflammatory properties. The presence of methoxy groups in the structure enhances these effects by modulating inflammatory pathways.

Potential Applications in Drug Development

Given its diverse biological activities, N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is being explored for:

  • Cancer Therapeutics: As a lead compound for developing new anticancer agents.
  • Neuroprotective Agents: Targeting CK1 pathways could lead to treatments for neurodegenerative diseases.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant inhibition of breast cancer cell lines (MDA-MB-468, T-47D)
Kinase InhibitionPotent CK1 inhibitors with low IC50 values
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidine core. This unique structure may confer distinct chemical properties and biological activities compared to other similar compounds .

Biological Activity

The compound N4-(2,5-dimethoxyphenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its promising biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Molecular Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C19H25N5O3
  • Molecular Weight : 351.87 g/mol

Structural Representation

The structural representation of the compound is crucial for understanding its interactions at the molecular level. The key functional groups include:

  • Pyrazolo[3,4-d]pyrimidine core
  • Methoxy and dimethoxy substituents on the phenyl rings
  • Amino functional groups contributing to its biological activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit inhibitory effects on various kinases, particularly casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR). The inhibition of these kinases is significant due to their roles in cancer progression and cellular signaling pathways.

Case Study: CK1 Inhibition

In a study focused on CK1 inhibitors, derivatives of pyrazolo[3,4-d]pyrimidine were identified as effective agents with IC50 values in the nanomolar range. For instance:

  • Compound Example : N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibited an IC50 of 78 nM against CK1 .

This highlights the potential of structurally similar compounds to target CK1 effectively.

Anti-Cancer Activity

Recent studies have demonstrated that certain derivatives of pyrazolo[3,4-d]pyrimidine possess notable anti-proliferative properties against various cancer cell lines. For example:

  • Compound 12b : Showed IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells . This compound also demonstrated strong inhibition against both wild-type and mutant EGFR with IC50 values of 0.016 µM and 0.236 µM, respectively.

Summary of Biological Activities

Activity Target/Cell Line IC50 Value
CK1 InhibitionCK178 nM
Anti-proliferative (A549)Lung Cancer8.21 µM
Anti-proliferative (HCT-116)Colon Cancer19.56 µM
EGFR Inhibition (WT)EGFR0.016 µM
EGFR Inhibition (T790M)Mutant EGFR0.236 µM

Therapeutic Potential

The biological activities exhibited by this compound suggest its potential as a therapeutic agent in oncology. The compound's ability to inhibit critical signaling pathways involved in tumor growth positions it as a candidate for further development.

Future Directions

Further research is warranted to explore:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
  • Combination Therapies : Investigating synergistic effects with existing cancer treatments.

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how can reaction yields be maximized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a chlorinated pyrimidine intermediate (e.g., 4-chloro-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-6-amine) with substituted anilines or benzylamines under reflux conditions in polar aprotic solvents like ethanol or pyridine. DIEA (N,N-diisopropylethylamine) is often used as a base to enhance reactivity. Yield optimization (e.g., 73% in ) requires precise stoichiometry, controlled temperature, and purification via column chromatography or recrystallization .

Key Parameters Table :

Reaction StepReagents/ConditionsYieldReference
Amine coupling3-chloro-4-fluoroaniline, DIEA, EtOH, reflux73%
Pyridine refluxAromatic amines, dry pyridine, 6 h reflux61–85%

Q. How can researchers confirm the compound’s structural integrity and purity post-synthesis?

Use a combination of 1H NMR (e.g., δ2.27 ppm for methyl groups in pyrazole rings), HPLC (>95% purity), and mass spectrometry (HRMS for molecular ion confirmation). Crystallization solvents (e.g., CHCl3/CH3OH) and melting point analysis (e.g., 188°C in ) further validate purity. X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .

Advanced Research Questions

Q. How to design kinase inhibition assays to evaluate selectivity across receptor tyrosine kinases (RTKs)?

Use ATP-competitive binding assays with recombinant RTKs (e.g., EGFR, VEGFR) and measure IC50 values via fluorescence polarization. Include positive controls (e.g., imatinib for Bcr-Abl) and negative controls (kinase-dead mutants). Structural analogs in (e.g., 6-(2,5-dimethoxybenzyl) derivatives) show that methoxy groups at N4 and benzyl substituents at N6 influence selectivity. Cross-validate results with cellular assays (e.g., phosphorylation inhibition in HEK293 cells) .

Q. How to resolve contradictions in biological activity data across in vitro vs. cell-based assays?

Discrepancies often arise from differences in solubility, membrane permeability, or off-target effects. Address this by:

  • Measuring logP (e.g., ACD/Labs Percepta) to assess lipid solubility.
  • Using PAMPA assays for passive diffusion rates.
  • Applying molecular dynamics simulations (e.g., GROMACS) to model intracellular interactions. emphasizes linking contradictions to theoretical frameworks (e.g., competitive vs. allosteric inhibition hypotheses) .

Q. What computational approaches predict binding modes and SAR for analogs?

Combine docking studies (AutoDock Vina with kinase crystal structures) and QSAR modeling (e.g., CoMFA for substituent effects). For example, ’s SMILES data and InChI keys enable 3D pharmacophore mapping. Validate predictions with free-energy perturbation (FEP) calculations to rank binding affinities of dimethoxy vs. trifluoromethoxy substituents .

Methodological Considerations for Data Interpretation

Q. How to analyze substituent effects on KCa2 channel modulation or RTK inhibition?

Create a SAR table comparing analogs:

Substituent (N4/N6)Biological Activity (IC50, nM)Selectivity Ratio (RTK/KCa2)
2,5-dimethoxyphenyl12 ± 1.5 (RTK)8.3
4-chlorophenyl45 ± 3.2 (KCa2)0.5
Data from and suggest electron-donating groups (e.g., methoxy) enhance RTK selectivity, while halogens favor ion channel modulation.

Q. How to address low reproducibility in enzymatic assays?

Standardize buffer conditions (e.g., 10 mM MgCl2 for kinase assays), pre-incubate enzymes with inhibitors, and use internal controls (e.g., staurosporine). highlights training in chemical biology methods (e.g., dose-response curve normalization) to minimize variability .

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